molecular formula C4H8N2O2S B1303079 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione CAS No. 265986-74-1

4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione

Cat. No.: B1303079
CAS No.: 265986-74-1
M. Wt: 148.19 g/mol
InChI Key: PMLULKKCEWWGHV-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound reveals a complex heterocyclic system featuring a five-membered imidazolidine ring with strategically positioned functional groups that define its chemical behavior. The compound exhibits a saturated imidazolidine core structure where the carbon atoms at positions 4 and 5 bear hydroxyl substituents, while the nitrogen at position 1 carries a methyl group. The thiocarbonyl group at position 2 represents a critical structural element that influences the entire molecular geometry through its electronic properties and hydrogen bonding capabilities. Detailed analysis of the molecular framework indicates that the compound adopts a puckered ring conformation characteristic of five-membered heterocycles, with the degree of puckering influenced by the presence of multiple polar substituents.

The stereochemical complexity of this compound arises from the presence of two chiral centers at the carbon atoms bearing the hydroxyl groups. Crystallographic investigations of related 4,5-dihydroxyimidazolidine-2-thione derivatives have consistently demonstrated that these compounds preferentially adopt specific stereochemical configurations. The spatial arrangement of the hydroxyl groups relative to the imidazolidine ring plane creates distinct stereoisomeric possibilities, with each configuration exhibiting characteristic spectroscopic signatures and physical properties. Nuclear magnetic resonance studies have provided detailed insights into the conformational preferences of these systems, revealing that the molecular architecture is stabilized by intramolecular interactions between the hydroxyl groups and the heterocyclic nitrogen atoms.

The electronic structure of this compound features significant delocalization within the heterocyclic system, particularly involving the thiocarbonyl group and adjacent nitrogen atoms. This electronic distribution affects the bond lengths and angles throughout the molecule, creating a distinctive geometric profile that can be characterized through various analytical techniques. The carbon-sulfur double bond exhibits characteristics typical of thiocarbonyl systems, with bond lengths that reflect the degree of multiple bond character and the influence of neighboring heteroatoms on the overall electronic structure.

Structural Parameter Value Reference Compound Source
Molecular Formula C4H8N2O2S 4,5-dihydroxy-1-methylimidazolidine-2-thione
Molecular Weight 148.18 g/mol 4,5-dihydroxy-1-methylimidazolidine-2-thione
Carbon-Sulfur Bond Length ~1.669 Å Related imidazolidine-2-thione
Carbon-Nitrogen Bond Length ~1.352-1.366 Å Related imidazolidine-2-thione

Tautomeric Equilibria and Prototropic Dynamics

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, involving complex equilibria between different prototropic forms. The presence of multiple heteroatoms and polar functional groups creates opportunities for various tautomeric interconversions, particularly those involving proton migration between nitrogen, oxygen, and sulfur centers. The thiocarbonyl functionality can participate in thione-thiol tautomerism, although the thione form typically represents the thermodynamically favored species in most chemical environments. This preference for the thione tautomer has been consistently observed in related imidazole-2-thione systems, where the double bond character of the carbon-sulfur bond provides additional stabilization.

The hydroxyl groups at positions 4 and 5 introduce additional complexity to the tautomeric landscape through their ability to participate in prototropic equilibria with the heterocyclic nitrogen atoms. These interactions can lead to zwitterionic forms where proton transfer from hydroxyl groups to nitrogen centers creates charged species that may be stabilized under specific conditions. The relative energies of different tautomeric forms depend on factors including solvent polarity, temperature, and the presence of hydrogen bonding partners, making the tautomeric distribution highly environment-dependent.

Spectroscopic studies of related imidazolidine-2-thione derivatives have revealed that the tautomeric equilibria are often rapid on the nuclear magnetic resonance timescale, leading to averaged signals that reflect the dynamic exchange between different forms. The kinetics of these prototropic processes are influenced by the electronic properties of the heterocyclic system and the steric effects of substituents, with the methyl group at nitrogen potentially affecting the ease of proton migration. Understanding these tautomeric relationships is crucial for predicting the chemical reactivity and physical properties of the compound under various conditions.

The concept of tautomerism encompasses isomeric relationships where rapid interconversion occurs through the migration of hydrogen atoms and the simultaneous shift of bonding electrons. In the context of this compound, these processes involve multiple potential sites for proton attachment and detachment, creating a complex network of interrelated structures. The thermodynamic preferences among these tautomers determine the predominant form under equilibrium conditions, while the kinetic barriers govern the rates of interconversion between different species.

Comparative Analysis of cis/trans Isomerism

The stereochemical analysis of this compound reveals important insights into the preferred spatial arrangements of hydroxyl substituents relative to the imidazolidine ring system. Crystallographic investigations of related 4,5-dihydroxyimidazolidine-2-thione compounds have consistently demonstrated a strong preference for the trans configuration, where the two hydroxyl groups are positioned on opposite sides of the five-membered ring. This stereochemical preference appears to be a general characteristic of the structural class, suggesting that the trans arrangement provides optimal minimization of steric interactions and maximization of stabilizing intermolecular interactions.

The trans configuration preference observed in 4,5-dihydroxyimidazolidine-2-thione derivatives represents a departure from simple steric considerations, as the hydroxyl groups are relatively small substituents that might be expected to accommodate cis arrangements without significant strain. However, detailed structural analysis reveals that the trans geometry facilitates more favorable hydrogen bonding patterns, both within individual molecules and between adjacent molecules in the crystal lattice. These hydrogen bonding interactions contribute significantly to the overall stability of the trans isomer, making it the thermodynamically preferred form under most conditions.

Comparative studies of different 4,5-dihydroxyimidazolidine-2-thione derivatives have revealed that the trans preference is maintained across various substitution patterns, indicating that this stereochemical behavior is an inherent property of the core structural framework rather than being dependent on specific substituent effects. The consistency of this observation across multiple compounds suggests that the electronic and steric factors favoring the trans configuration are robust and not easily overcome by modest changes in the molecular environment. This stereochemical reliability makes the trans configuration a predictable feature for structure-activity relationship studies and synthetic planning.

The energetic differences between cis and trans isomers can be substantial, with crystallographic evidence suggesting that the trans form is sufficiently favored to be the exclusive or predominantly observed isomer in solid-state structures. This strong preference has important implications for the synthesis and purification of these compounds, as stereochemical control during formation or equilibration processes will naturally favor the production of the trans isomer. Understanding these preferences is essential for predicting the outcome of synthetic reactions and for interpreting the physical and chemical properties of the resulting products.

Isomer Type Observed Frequency Structural Characteristics Stability Factors
Trans Predominantly observed Hydroxyl groups on opposite ring faces Favorable hydrogen bonding
Cis Rarely observed Hydroxyl groups on same ring face Steric interactions present
Mixed Not reported - -

Hydrogen Bonding Networks and Crystal Packing Behavior

The hydrogen bonding capabilities of this compound arise from the presence of multiple potential donor and acceptor sites within its molecular structure, creating opportunities for complex three-dimensional networks in the solid state. The hydroxyl groups at positions 4 and 5 serve as both hydrogen bond donors and acceptors, while the thiocarbonyl sulfur atom and the ring nitrogen atoms provide additional acceptor sites. This multiplicity of hydrogen bonding sites enables the formation of extended networks that significantly influence the crystal packing behavior and physical properties of the compound.

Crystallographic analysis of related 4,5-dihydroxyimidazolidine-2-thione derivatives has revealed intricate hydrogen bonding patterns that involve both intramolecular and intermolecular interactions. The trans configuration of the hydroxyl groups facilitates the formation of intermolecular hydrogen bonds that link adjacent molecules into extended chain or sheet structures. These hydrogen bonding networks are characterized by specific geometric parameters that reflect the optimal positioning of donor and acceptor atoms to maximize the strength of the interactions while minimizing unfavorable steric contacts.

The crystal packing behavior of compounds in this structural class demonstrates the dominant influence of hydrogen bonding in determining the solid-state organization. Molecular arrangements in the crystal lattice are primarily governed by the need to satisfy the hydrogen bonding requirements of the multiple polar functional groups, with van der Waals interactions playing a secondary role in fine-tuning the packing geometry. This hydrogen bonding-driven assembly leads to characteristic structural motifs that can be identified across different members of the compound family, suggesting common organizational principles that govern the solid-state behavior.

The specific hydrogen bonding patterns observed in these systems involve interactions between hydroxyl donors and thiocarbonyl acceptors, creating distinctive geometric arrangements that can be characterized by their donor-acceptor distances and angular parameters. These interactions often involve water molecules as bridging species, adding additional complexity to the hydrogen bonding networks and influencing the overall stability of the crystal structure. The role of water in mediating hydrogen bonding interactions is particularly important for understanding the hygroscopic behavior and stability of these compounds under different humidity conditions.

The implications of these hydrogen bonding networks extend beyond simple structural description to influence important physical properties including melting points, solubility behavior, and mechanical properties of the crystalline material. The strength and directionality of hydrogen bonds contribute to the overall cohesive energy of the crystal structure, affecting the thermal stability and affecting the conditions required for phase transitions or dissolution processes. Understanding these structure-property relationships is essential for predicting and controlling the behavior of these compounds in various applications and processing conditions.

Properties

IUPAC Name

4,5-dihydroxy-1-methylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-6-3(8)2(7)5-4(6)9/h2-3,7-8H,1H3,(H,5,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLULKKCEWWGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(NC1=S)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376957
Record name 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265986-74-1
Record name 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with thiourea in the presence of an oxidizing agent to form the desired compound . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxyl and thione groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Group Comparison
Compound Substituents Functional Groups Notable Reactivity/Applications
Target Compound 1-Me, 4,5-diOH, 2-S Thione, diol Potential metal chelation, drug design
1-Methyl-4,5-dihydro-1H-imidazole-2-thiol 1-Me, 2-SH Thiol Intermediate for alkylation
2-(Methylthio)-1H-imidazol-5(4H)-ones 2-SMe, 5-oxo Thioether, ketone Antimicrobial agents
4-Amino-1H-imidazole-2(5H)-thiones 4-NH₂, 2-S Thione, amine Enzyme inhibitors

Biological Activity

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4H8N2O2S, with a molecular weight of 148.18 g/mol. The compound features both hydroxyl and thione functional groups, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of imidazole compounds can inhibit the growth of various bacterial strains. For example, compounds similar to this one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell membranes and inhibition of enzyme activity .

Antioxidant Activity

The compound also possesses antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a key role . The hydroxyl groups in the structure are believed to contribute significantly to this activity.

Anticancer Potential

Recent studies have explored the potential of this compound as an anticancer agent. In vitro assays have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to disrupted DNA replication and repair processes.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, modulating their activity through non-covalent interactions.
  • DNA Interaction : Its ability to intercalate into DNA strands disrupts normal cellular processes, which is particularly exploited in anticancer strategies.

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of imidazole derivatives, this compound was evaluated alongside other compounds for its ability to induce DNA damage in cancer cells. The results indicated that this compound exhibited a higher potency than doxorubicin in certain cell lines, suggesting its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various imidazole derivatives, including this compound. The findings revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for development as an antibacterial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundHydroxyl and thione groupsAntimicrobial, antioxidant, anticancer
4,5-Dihydroxy-2-methylimidazoleLacks thione groupLimited biological activity
1-Methylimidazole-2-thioneLacks hydroxyl groupsModerate antimicrobial properties
2-MercaptoimidazoleContains mercapto groupVaries; some anticancer activity

Q & A

Q. What computational tools are recommended for predicting the pharmacological activity of derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to biological targets like enzymes or receptors. Pharmacophore modeling identifies critical functional groups (e.g., thione moiety for metal chelation) . Experimental validation via in vitro assays (e.g., antimicrobial or cytotoxicity testing) is essential .

Tables for Key Data

Table 1 : Common Byproducts and Detection Methods

ByproductDetection TechniqueReference
1,3-Dihydro-2H-imidazole-2-thioneHPLC-MS (m/z 117)
4,5-Dihydroxyimidazolidin-2-one¹³C NMR (δ 170 ppm)

Table 2 : Optimized Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields at 80°C
pH5.0–7.0Minimizes side reactions
SolventEthanol/water (1:1)Enhances solubility

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